An In-depth Technical Guide to 1,5-Dimethylpiperazin-2-one Hydrochloride: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to 1,5-Dimethylpiperazin-2-one Hydrochloride: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and bioavailability to drug candidates. Within this class of privileged structures, piperazin-2-ones represent a versatile subclass with a wide range of biological activities. This technical guide focuses on a specific derivative, 1,5-Dimethylpiperazin-2-one hydrochloride, providing a comprehensive overview of its chemical identity, a plausible synthetic route, its molecular structure, and an exploration of its potential applications in drug discovery based on the activities of structurally related compounds.
Chemical Identity and Molecular Structure
1,5-Dimethylpiperazin-2-one hydrochloride exists as a chiral compound, with the stereochemistry at the 5-position of the piperazine ring giving rise to two enantiomers: (S)-1,5-Dimethylpiperazin-2-one hydrochloride and (R)-1,5-Dimethylpiperazin-2-one hydrochloride.
Molecular Structure:
Caption: Molecular Structure of 1,5-Dimethylpiperazin-2-one Hydrochloride
Table 1: Chemical Identifiers and Properties
| Identifier | (S)-1,5-Dimethylpiperazin-2-one hydrochloride | (R)-1,5-Dimethylpiperazin-2-one hydrochloride |
| CAS Number | 1887197-43-4[1][2][3] | 1887197-41-2[4] |
| Molecular Formula | C6H13ClN2O[1][3] | C6H13ClN2O[4] |
| Molecular Weight | 164.63 g/mol [1][3] | 164.63 g/mol [4] |
| Canonical SMILES | CC1CN(C(=O)CN1)C.Cl[1] | CC1CN(C(=O)CN1)C.Cl |
| Isomeric SMILES | C[C@H]1CN(C(=O)CN1)C.Cl[1][2] | C[C@@H]1CN(C(=O)CN1)C.Cl |
Synthesis of Chiral 1,5-Dimethylpiperazin-2-one Hydrochloride
While a specific, publicly available, step-by-step protocol for the synthesis of 1,5-Dimethylpiperazin-2-one hydrochloride is not readily found, a plausible and efficient synthetic route can be devised based on established methods for the preparation of chiral piperazinone derivatives, particularly from amino acid precursors. The following proposed synthesis starts from the readily available and chiral amino acid, Alanine.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for (S)-1,5-Dimethylpiperazin-2-one hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite of established chemical transformations and is intended as a guide for experienced synthetic chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: N-Boc Protection of (S)-Alanine methyl ester
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Rationale: The initial protection of the amino group of the starting material, (S)-Alanine methyl ester, with a tert-butyloxycarbonyl (Boc) group is a standard procedure to prevent unwanted side reactions at the nitrogen atom during subsequent steps.
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Procedure:
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Dissolve (S)-Alanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
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Add a base, for example, triethylamine (2.2 equivalents), to neutralize the hydrochloride salt and free the amine.
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Cool the reaction mixture to 0°C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) in DCM dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-Alanine methyl ester.
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Step 2: Reductive Amination with N-Boc-aminoacetaldehyde
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Rationale: This step introduces the second nitrogen atom and the two-carbon linker required for the piperazinone ring. Reductive amination is a reliable method for forming carbon-nitrogen bonds.
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Procedure:
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Dissolve N-Boc-(S)-Alanine methyl ester (1 equivalent) and N-Boc-aminoacetaldehyde (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE).
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Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), to the mixture.
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel to obtain N-Boc-N-(2-(N-Boc-amino)ethyl)-(S)-alanine methyl ester.
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Step 3: Deprotection and Intramolecular Cyclization
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Rationale: Removal of the Boc protecting groups will expose the two amine functionalities, which will then undergo an intramolecular cyclization to form the desired piperazin-2-one ring. This is often achieved under acidic conditions.
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Procedure:
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Dissolve the product from Step 2 in a solution of hydrochloric acid in a suitable solvent, such as dioxane or methanol.
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Stir the reaction at room temperature for 2-4 hours.
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Monitor the deprotection and cyclization by TLC or LC-MS.
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Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate).
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Extract the product into an organic solvent like ethyl acetate.
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Dry the organic layer and concentrate to yield crude (S)-5-Methylpiperazin-2-one, which can be purified by crystallization or column chromatography.
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Step 4: N-Methylation via Eschweiler-Clarke Reaction
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Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formaldehyde and formic acid. This step will introduce the methyl group at the N1 position of the piperazinone ring.
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Procedure:
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To a solution of (S)-5-Methylpiperazin-2-one (1 equivalent) in formic acid, add an aqueous solution of formaldehyde (excess).
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Heat the reaction mixture at reflux for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.
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Extract the product with an organic solvent (e.g., DCM or chloroform).
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Dry the combined organic layers and concentrate under reduced pressure to give (S)-1,5-Dimethylpiperazin-2-one.
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Step 5: Hydrochloride Salt Formation
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Rationale: Conversion to the hydrochloride salt often improves the compound's stability, crystallinity, and aqueous solubility, which is beneficial for handling and for potential pharmaceutical applications.
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Procedure:
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Dissolve the free base, (S)-1,5-Dimethylpiperazin-2-one, in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield (S)-1,5-Dimethylpiperazin-2-one hydrochloride as a solid.
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Analytical Characterization (Predicted)
Table 2: Predicted Analytical Data
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| ¹H NMR | Signals corresponding to the two methyl groups, the methylene protons of the piperazine ring, and the methine proton at the chiral center. The chemical shifts will be influenced by the hydrochloride salt formation. |
| ¹³C NMR | Signals for the carbonyl carbon, the two methyl carbons, the methylene carbons, and the methine carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the amide, N-H stretch (if protonated on the amide nitrogen), and C-H stretches of the methyl and methylene groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C6H12N2O) and characteristic fragmentation patterns. |
Potential Applications in Drug Discovery
The piperazinone core is a recognized pharmacophore present in numerous biologically active molecules. While specific studies on 1,5-Dimethylpiperazin-2-one hydrochloride are limited, the broader class of substituted piperazinones has shown promise in several therapeutic areas.
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Oncology: Various piperazinone derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines[1][5][6]. The mechanism of action can vary, but some derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation. The dimethyl substitution pattern of the title compound could offer a unique steric and electronic profile that may lead to novel anticancer activity.
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Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs. The ability of the two nitrogen atoms to be protonated at physiological pH can facilitate crossing the blood-brain barrier. N-methylpiperazine containing compounds, in particular, have been investigated as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Alzheimer's disease[7].
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Antiplatelet Agents: Certain N-arylpiperazine derivatives have been explored as potential antiplatelet agents through the antagonism of α2B-adrenergic receptors[8]. The structural features of 1,5-Dimethylpiperazin-2-one could be a starting point for the design of new antiplatelet therapies.
Future Directions
1,5-Dimethylpiperazin-2-one hydrochloride represents a valuable, yet underexplored, chemical entity. Future research efforts should focus on:
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Definitive Synthesis and Characterization: The development and publication of a detailed and reproducible synthetic protocol, along with comprehensive analytical data, would be highly beneficial to the research community.
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Biological Screening: A thorough biological evaluation of both enantiomers of 1,5-Dimethylpiperazin-2-one hydrochloride against a diverse panel of biological targets is warranted. This could uncover novel therapeutic applications.
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Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues with modifications at the 1 and 5 positions could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets.
Conclusion
1,5-Dimethylpiperazin-2-one hydrochloride is a chiral building block with significant potential for the development of new therapeutic agents. Its straightforward, albeit not yet fully documented, synthesis from readily available starting materials makes it an attractive scaffold for medicinal chemistry campaigns. The insights provided in this technical guide are intended to stimulate further investigation into the chemical and biological properties of this promising compound and its derivatives, ultimately contributing to the advancement of drug discovery and development.
References
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A. A. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. Available at: [Link]
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A. A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. Available at: [Link]
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Marcinkowska, M., et al. (n.d.). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Semantic Scholar. Available at: [Link]
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Beijing Xinheng Research Technology Co., Ltd. (R)-1,5-Dimethylpiperazin-2-one hydrochloride. Available at: [Link]
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PubChemLite. 1,5-dimethylpiperazin-2-one (C6H12N2O). Available at: [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
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El-Gamal, M. I., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. Available at: [Link]
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